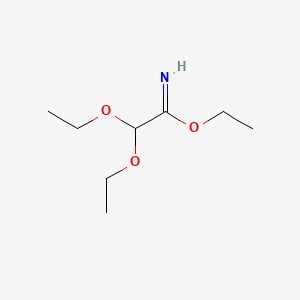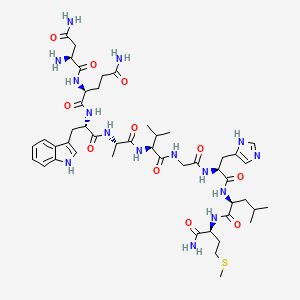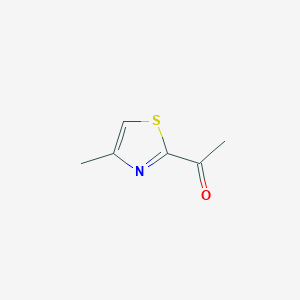
2-乙酰-4-甲基噻唑
描述
2-Acetyl-4-methylthiazole is an organic compound with the molecular formula C7H9NOS and a molecular weight of 155.22 g/mol . It is commonly used in the flavor and fragrance industry, where it is used to add a savory, meaty, and roasted note to food products .
Molecular Structure Analysis
The molecular structure of 2-Acetyl-4-methylthiazole consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The IUPAC Standard InChI isInChI=1S/C6H7NOS/c1-4-3-9-6(7-4)5(2)8/h3H,1-2H3 . Physical And Chemical Properties Analysis
2-Acetyl-4-methylthiazole has a molecular weight of 141.19 g/mol . It is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . It has a melting point of 34-38°C .科学研究应用
Antioxidant Applications
2-Acetyl-4-methylthiazole: has been studied for its potential antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress, which can lead to chronic diseases such as cancer and heart disease. The thiazole ring, a core structure in this compound, is known to contribute to antioxidant activity, which can be harnessed in developing new therapeutic agents .
Analgesic and Anti-inflammatory Applications
The analgesic (pain-relieving) and anti-inflammatory effects of thiazole derivatives make them valuable in the treatment of pain and inflammation. Research has shown that compounds like 2-Acetyl-4-methylthiazole can be developed into drugs that help alleviate pain without the side effects associated with traditional analgesics .
Antimicrobial and Antifungal Applications
Thiazole compounds exhibit significant antimicrobial and antifungal activities, making them candidates for developing new antibiotics and antifungals. This is particularly important in the era of increasing antibiotic resistance. The structural features of 2-Acetyl-4-methylthiazole allow it to interact with bacterial and fungal cell components, disrupting their function and growth .
Antiviral Applications
The thiazole nucleus has been incorporated into molecules with antiviral activities, including treatments for HIV. By interfering with viral replication, thiazole derivatives can provide a basis for developing novel antiviral drugs, which is a field of great interest given the ongoing challenges with emerging viral infections .
Neuroprotective Applications
Neuroprotection refers to the preservation of neuronal structure and function. Thiazole derivatives have shown promise in neuroprotective roles, potentially aiding in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s. The compound’s ability to modulate neurotransmitter synthesis is key to its application in this field .
Antitumor and Cytotoxic Applications
Research has highlighted the antitumor and cytotoxic potential of thiazole derivatives. Compounds like 2-Acetyl-4-methylthiazole have been reported to exhibit cytotoxic activity against various human tumor cell lines, indicating their potential use in cancer therapy. The ability to target and kill cancer cells while sparing healthy cells is a significant focus of ongoing research .
安全和危害
作用机制
Target of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . This suggests that the compound may interact with a variety of targets involved in these biological processes.
Mode of Action
Thiazole derivatives are known to interact with their targets in a way that modulates their function, leading to the observed biological effects . For instance, some thiazole derivatives have been found to exhibit anti-inflammatory and analgesic activity with a fast onset of action .
Biochemical Pathways
Given the broad range of biological activities associated with thiazole derivatives, it is likely that this compound affects multiple pathways involved in inflammation, pain perception, microbial growth, viral replication, neuronal function, and tumor growth .
Pharmacokinetics
The compound’s molecular weight of 14119 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
The molecular and cellular effects of 2-Acetyl-4-methylthiazole’s action would depend on its specific targets and mode of action. Given the range of biological activities associated with thiazole derivatives, potential effects could include reduced inflammation and pain, inhibited growth of microbes or tumors, altered neuronal function, and more .
属性
IUPAC Name |
1-(4-methyl-1,3-thiazol-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NOS/c1-4-3-9-6(7-4)5(2)8/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPUIPSFYQGKAFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20415955 | |
| Record name | 2-Acetyl-4-methylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20415955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetyl-4-methylthiazole | |
CAS RN |
7533-07-5 | |
| Record name | 2-Acetyl-4-methylthiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7533-07-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Acetyl-4-methylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20415955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

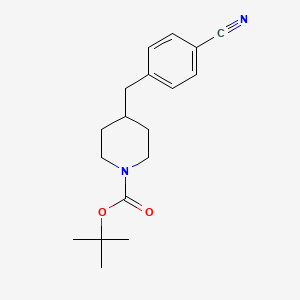
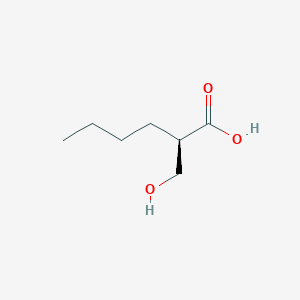
![4-Chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1599887.png)
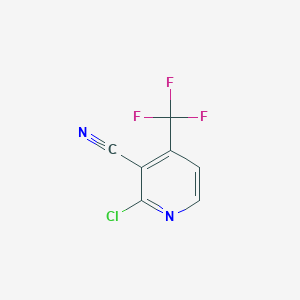
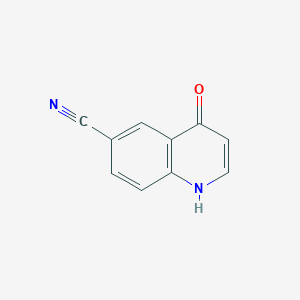
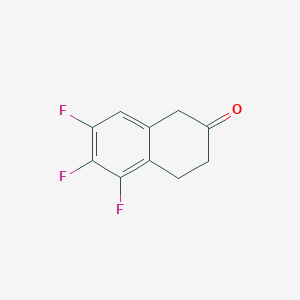


![4-chloro-2-phenyl-1H-imidazo[4,5-c]pyridine](/img/structure/B1599900.png)
![Ethyl 2-chloro-2-[2-(3,5-dichlorophenyl)hydrazono]acetate](/img/structure/B1599901.png)
